molecular formula C12H16N2OS B7576111 1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one

1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one

Cat. No. B7576111
M. Wt: 236.34 g/mol
InChI Key: TWLCIBSZCOGLJP-UHFFFAOYSA-N
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Description

1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one, also known as TCPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of 1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one in metal ion sensing and PDT involves the interaction of 1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one with the target molecules. In metal ion sensing, 1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one forms a complex with the metal ion, which results in a change in the fluorescence emission intensity of 1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one. In PDT, 1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one generates reactive oxygen species upon exposure to light, which can induce oxidative damage to the cancer cells.
Biochemical and Physiological Effects:
1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one has been shown to exhibit low toxicity towards cells, which makes it a promising candidate for biomedical applications. However, further studies are required to investigate the long-term effects of 1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one on cells and organisms.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one is its high selectivity and sensitivity towards metal ions, which makes it a useful tool for the detection of metal ions in complex biological samples. In addition, 1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one has also shown promising results as a photosensitizer for PDT.
However, one of the limitations of 1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one is its relatively low water solubility, which can limit its use in biological systems. Furthermore, 1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one can also undergo photobleaching upon prolonged exposure to light, which can affect its performance in PDT.

Future Directions

There are several future directions for the development and application of 1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one. One of the areas of interest is the development of 1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one-based metal ion sensors for the detection of metal ions in environmental samples. In addition, 1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one can also be used for the imaging of biological samples, such as cells and tissues.
Furthermore, the development of 1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one-based photosensitizers for PDT is also an area of active research. The optimization of the synthesis method and the modification of the chemical structure of 1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one can improve its water solubility and photostability, which can enhance its performance in PDT.
Conclusion:
In conclusion, 1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one is a promising candidate for various applications in scientific research, including metal ion sensing and photodynamic therapy. The synthesis of 1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one involves the reaction of 4-(thiophen-2-ylmethyl)piperazine with propenone in the presence of a base catalyst. 1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one exhibits high selectivity and sensitivity towards metal ions, and has shown promising results as a photosensitizer for PDT. However, further studies are required to investigate the long-term effects of 1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one on cells and organisms, and to optimize its performance for various applications.

Synthesis Methods

The synthesis of 1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one involves the reaction of 4-(thiophen-2-ylmethyl)piperazine with propenone in the presence of a base catalyst. The reaction proceeds through the formation of an enamine intermediate, which subsequently undergoes cyclization to yield 1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one. The yield of 1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.

Scientific Research Applications

1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions. 1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one exhibits high selectivity and sensitivity towards metal ions such as Zn2+, Cu2+, and Fe2+, which makes it a promising candidate for the development of metal ion sensors.
In addition, 1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one has also been investigated for its potential applications in photodynamic therapy (PDT). PDT involves the use of photosensitizing agents that can generate reactive oxygen species upon exposure to light, which can selectively kill cancer cells. 1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one has shown promising results as a photosensitizer for PDT, due to its high singlet oxygen quantum yield and good photostability.

properties

IUPAC Name

1-[4-(thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-2-12(15)14-7-5-13(6-8-14)10-11-4-3-9-16-11/h2-4,9H,1,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLCIBSZCOGLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one

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